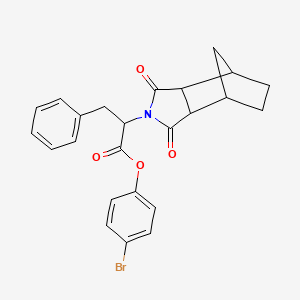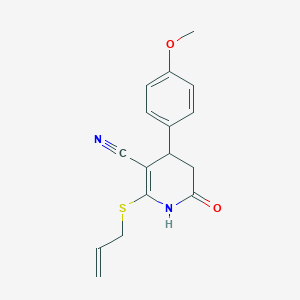![molecular formula C16H18N4O4 B4063621 5-[4-(2-furoyl)-1-piperazinyl]-N-methyl-2-nitroaniline](/img/structure/B4063621.png)
5-[4-(2-furoyl)-1-piperazinyl]-N-methyl-2-nitroaniline
Descripción general
Descripción
5-[4-(2-furoyl)-1-piperazinyl]-N-methyl-2-nitroaniline is a useful research compound. Its molecular formula is C16H18N4O4 and its molecular weight is 330.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 330.13280507 g/mol and the complexity rating of the compound is 462. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Alzheimer's Disease Research
A series of benzamides, including compounds similar to 5-[4-(2-furoyl)-1-piperazinyl]-N-methyl-2-nitroaniline, have been synthesized as potential therapeutic agents for Alzheimer's disease. These compounds showed promising inhibition activity against butyrylcholinesterase, a target enzyme in Alzheimer's disease treatment. One of the compounds demonstrated an excellent IC50 value, indicating its potential as a therapeutic agent (Hussain et al., 2016).
Anti-Tuberculosis Activity
A lead compound related to this compound was identified in an anti-tuberculosis drug discovery program. Modifications to this compound resulted in analogues with improved bioavailability and stronger anti-tuberculosis activity. These changes included altering the benzyl group on the piperazine C-ring and introducing a nitrogen atom into the aromatic ring (Tangallapally et al., 2006).
Antitubercular Pharmacophore Mapping
A pharmacophore for nitroaromatic compounds with antitubercular activity was generated, highlighting the importance of a nitro group and a piperazine moiety. This pharmacophore supports the role of compounds like this compound in antitubercular therapy (Tawari & Degani, 2009).
Imaging Hypoxia in Tumors
Novel isocyanide derivatives of metronidazole, structurally related to this compound, were developed for imaging hypoxia in solid tumors. These derivatives were labeled with 99mTc and showed potential as radiopharmaceuticals for detecting tumor oxygenation status (Giglio et al., 2012).
Blocking Carcinogenic Compounds
Research on the interaction between nitrous acid and various compounds, including piperazine derivatives, revealed that ascorbic acid can block the formation of carcinogenic N-nitroso compounds. This finding has implications for reducing the risk of drug-induced carcinogenesis (Mirvish et al., 1972).
Serotonin Uptake Inhibition
A compound named Du 24565, which is a nitro, 2-(1-piperazinyl)quinoline, was found to be a potent and selective inhibitor of serotonin uptake, suggesting its potential use in depression treatment and as a tool for studying serotonin's role in the central nervous system (Vaatstra et al., 1981).
Antifungal Activity
Fluconazole derivatives with nitrotriazole or piperazine ethanol side chains showed significant antifungal activity, particularly against fluconazole-resistant fungi. This research underscores the potential of piperazine-based compounds in antifungal drug development (Sadeghpour et al., 2017).
Broad-Spectrum Nitroheterocyclic Drugs
Nitroheterocyclic compounds, including nitroimidazoles and nitrofurans, are effective against various protozoan and bacterial infections. These compounds have diverse chemical and chemotherapeutic properties, making them versatile therapeutic agents (Raether & Hänel, 2003).
Propiedades
IUPAC Name |
furan-2-yl-[4-[3-(methylamino)-4-nitrophenyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4/c1-17-13-11-12(4-5-14(13)20(22)23)18-6-8-19(9-7-18)16(21)15-3-2-10-24-15/h2-5,10-11,17H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUAFTAXFPLFVRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC(=C1)N2CCN(CC2)C(=O)C3=CC=CO3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(4-methoxyphenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B4063543.png)
![6-{[2-(benzylamino)-2-oxoethyl]thio}-5-cyano-N-(2-fluorophenyl)-4-(2-furyl)-2-methyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4063551.png)
![1-(4-chlorobenzoyl)-4-[4-nitro-3-(4-phenyl-1-piperazinyl)phenyl]piperazine](/img/structure/B4063568.png)
![1-{4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoyl}-4-(4-methoxyphenyl)piperazine](/img/structure/B4063576.png)
![5-[(2,4-DICHLOROPHENOXY)METHYL]-N-[(PYRIDIN-3-YL)METHYL]FURAN-2-CARBOXAMIDE](/img/structure/B4063582.png)
![methyl {[3-cyano-4-(2,3-dichlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}acetate](/img/structure/B4063594.png)
![N-{4-[(4-{4-nitro-3-[(tetrahydro-2-furanylmethyl)amino]phenyl}-1-piperazinyl)sulfonyl]phenyl}acetamide](/img/structure/B4063595.png)
![1-[1-(3-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-4-(4-NITROPHENYL)PIPERAZINE](/img/structure/B4063600.png)
![2-[4-(Benzyloxy)phenyl]-1-(2-methoxyphenyl)-5-oxopyrrolidine-2-carbonitrile](/img/structure/B4063608.png)


![(2-chloro-5-ethoxy-4-isopropoxybenzyl)[2-(1H-1,2,3-triazol-5-ylthio)ethyl]amine](/img/structure/B4063623.png)
![4-phenyl-1-[2-(4H-1,2,4-triazol-4-yl)ethyl]piperidine](/img/structure/B4063631.png)
![2-{[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B4063641.png)
